molecular formula C11H16O2 B8287196 4-(4-Hydroxymethyl-phenyl)-butan-1-ol

4-(4-Hydroxymethyl-phenyl)-butan-1-ol

Cat. No.: B8287196
M. Wt: 180.24 g/mol
InChI Key: SSEVMLGSVDETPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxymethyl-phenyl)-butan-1-ol is a secondary alcohol characterized by a hydroxymethyl (-CH₂OH) group attached to the para position of a phenyl ring, which is further linked to a four-carbon aliphatic chain terminating in a hydroxyl group.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H16O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,1-3,8-9H2

InChI Key

SSEVMLGSVDETPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s analogues differ in substituents on the phenyl ring and modifications to the aliphatic chain. Key structural variations include:

  • Hydroxyether : 4-(n-Heptyloxy)butan-1-ol () replaces the hydroxymethyl group with a heptyloxy chain.
  • Amino derivatives: 4-[(4-Methylphenyl)amino]butan-1-ol () and 4-(propan-2-ylamino)butan-1-ol () introduce amino groups.
  • Halogenated/Sulfur-containing : 4-(4-Chlorophenyl)sulfanylbutan-1-ol () incorporates a sulfanyl and chlorine substituent.
  • Nitrosamino: 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol () includes a nitrosamino group and pyridyl moiety.

Physicochemical Properties

  • Physical State : Most analogues are liquids or low-melting solids. For example, 4-(n-Heptyloxy)butan-1-ol is a liquid (), while biphenyl derivatives (e.g., 2-([1,1’-biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol) are white solids ().
  • Solubility: Amino derivatives like 4-(Dimethylamino)butan-1-ol () are water-soluble, whereas hydrophobic substituents (e.g., octylphenyl in ) reduce aqueous solubility.

Data Table: Key Analogues of 4-(4-Hydroxymethyl-phenyl)-butan-1-ol

Compound Name Substituents Physical State Key Applications References
4-(n-Heptyloxy)butan-1-ol Heptyloxy (-O-C₇H₁₅) Liquid Insect pheromone
4-(4-Methylphenyl)butan-1-ol Methyl (-CH₃) Liquid/Solid Research chemical intermediate
4-[(4-Methylphenyl)amino]butan-1-ol Amino (-NH-C₆H₄CH₃) Solid Drug design, agrochemicals
4-(propan-2-ylamino)butan-1-ol Isopropylamino (-NH-CH(CH₃)₂) Liquid Neuroprotective agents, plant growth
4-(4-Chlorophenyl)sulfanylbutan-1-ol Chlorophenylsulfanyl (-S-C₆H₄Cl) Liquid Chemical synthesis intermediate
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol Nitrosamino (-N(NO)CH₃), pyridyl Liquid Carcinogen metabolite study

Research Findings and Contrasts

  • Synthetic Complexity : Biphenyl derivatives () require multi-step coupling reactions, whereas hydroxyethers () are simpler to synthesize.
  • Toxicity: Nitrosamino derivatives () are carcinogenic, contrasting with the low toxicity of amino alcohols like 4-(propan-2-ylamino)butan-1-ol ().

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